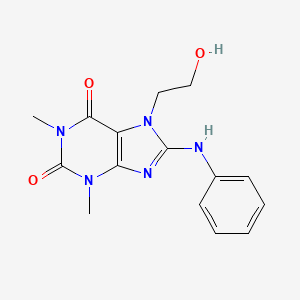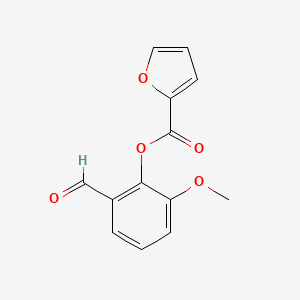
7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. It has been studied for its potential pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and phenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Intermediate Formation: The initial reaction between 1,3-dimethylxanthine and phenylamine leads to the formation of an intermediate compound.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research has focused on its potential therapeutic applications, including its use as a stimulant and its effects on the central nervous system.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to adenosine receptors in the central nervous system, leading to increased neurotransmitter release and stimulation of neural activity.
Pathways Involved: It affects pathways related to neurotransmission, including the modulation of cyclic AMP levels and the inhibition of phosphodiesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant with similar structural features.
Theophylline: Another xanthine derivative with bronchodilator properties.
Theobromine: Found in cocoa, with mild stimulant effects.
Uniqueness
7-(2-hydroxyethyl)-1,3-dimethyl-8-(phenylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyethyl and phenylamino groups contribute to its unique interactions with molecular targets and its potential therapeutic applications.
Properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
8-anilino-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H17N5O3/c1-18-12-11(13(22)19(2)15(18)23)20(8-9-21)14(17-12)16-10-6-4-3-5-7-10/h3-7,21H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
AUFUHCQDJCYXTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)

![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)](/img/structure/B11098736.png)
![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11098740.png)
![Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11098742.png)

![N-(3B,4,5,6,6A,7,9,9A,10,11,12,12A-Dodecahydrocyclopenta[C]cyclopenta[4,5]pyrido[3,2,1-IJ]quinolin-2-YL)-2-(1-naphthyl)acetamide](/img/structure/B11098755.png)


![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)
![4-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11098796.png)

